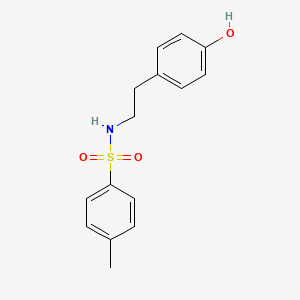
N-tosyl-tyramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tosyl-tyramine is an organic compound that belongs to the class of sulfonamides. It is derived from tyramine, a naturally occurring monoamine compound, by introducing a tosyl (p-toluenesulfonyl) group. This modification enhances the compound’s stability and reactivity, making it useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-tosyl-tyramine can be synthesized through the reaction of tyramine with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs in an aprotic solvent like dichloromethane. The general reaction scheme is as follows:
Tyramine+p-Toluenesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-tosyl-tyramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can remove the tosyl group, reverting it back to tyramine.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can replace the tosyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce tyramine.
Wissenschaftliche Forschungsanwendungen
N-tosyl-tyramine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and receptor interactions.
Medicine: Research explores its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
N-tosyl-tyramine exerts its effects by interacting with specific molecular targets. The tosyl group enhances its binding affinity to enzymes and receptors, modulating their activity. The compound can induce the release of catecholamines, influencing various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tosyl-phenethylamine
- N-tosyl-tryptamine
- N-tosyl-dopamine
Uniqueness
N-tosyl-tyramine is unique due to its specific structure, which combines the properties of tyramine and the tosyl group. This combination enhances its stability and reactivity, making it more versatile in chemical and biological applications compared to its analogs.
Eigenschaften
CAS-Nummer |
259263-97-3 |
|---|---|
Molekularformel |
C15H17NO3S |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
N-[2-(4-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-12-2-8-15(9-3-12)20(18,19)16-11-10-13-4-6-14(17)7-5-13/h2-9,16-17H,10-11H2,1H3 |
InChI-Schlüssel |
ZTGAJVOEGBPKRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


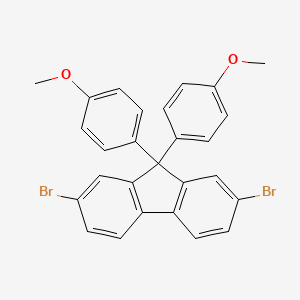
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)
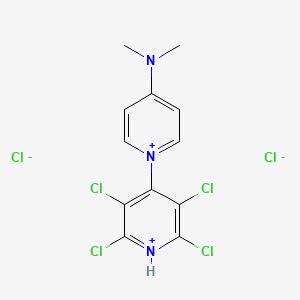
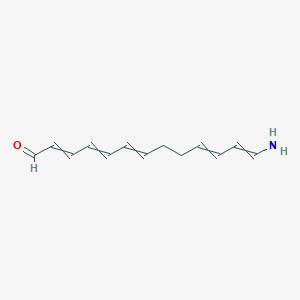
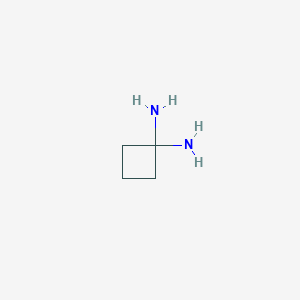
![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)
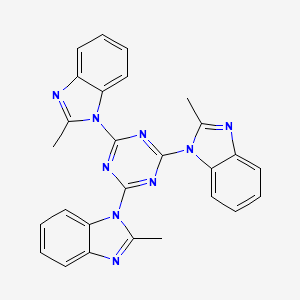
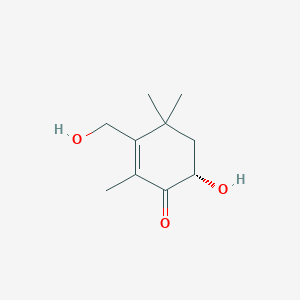
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid](/img/structure/B14247070.png)
![2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14247086.png)
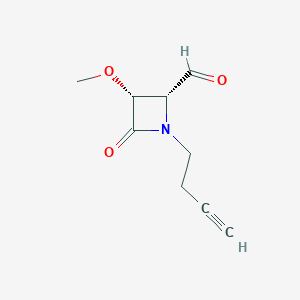


![1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14247097.png)
